molecular formula C16H21NO3 B2793320 1-Butyl-6-oxo-2-phenyl-3-piperidinecarboxylic acid CAS No. 164933-89-5

1-Butyl-6-oxo-2-phenyl-3-piperidinecarboxylic acid

Cat. No.: B2793320
CAS No.: 164933-89-5
M. Wt: 275.348
InChI Key: KHXCQUSPYYEVLX-UHFFFAOYSA-N
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Description

1-Butyl-6-oxo-2-phenyl-3-piperidinecarboxylic acid is a chemical compound with the molecular formula C16H21NO3 . It has a molecular weight of 275.34 .

Scientific Research Applications

Asymmetric Synthesis and Derivative Formation Research on compounds structurally related to 1-Butyl-6-oxo-2-phenyl-3-piperidinecarboxylic acid includes studies on asymmetric synthesis and the creation of various derivatives. For instance, asymmetric syntheses of (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and its analogues have been accomplished starting from L-aspartic acid, illustrating methods for generating optically pure compounds from simple amino acid precursors (Xue et al., 2002). These methods are crucial for the development of pharmaceuticals and materials with specific chiral properties.

Intermediate Synthesis for Medicinal Compounds Another application is in the synthesis of intermediates for pharmaceuticals. 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate crucial for the synthesis of Repaglinide, a medication for diabetes, showcases the importance of specific piperidine derivatives in drug synthesis. The development of more environmentally friendly catalytic hydrogenation methods for these intermediates highlights advancements in green chemistry and process efficiency (Liu et al., 2011).

Development of Piperidine-Based Compounds Further research into piperidine derivatives from serine demonstrates the versatility of these compounds in synthesizing a broad range of substituted piperidines. These findings are fundamental for creating diverse amines with substituted piperidine units, which are valuable in medicinal chemistry for their biological activities (Acharya & Clive, 2010).

Chemical Structure and Interaction Analysis Research into the electronic structure and novel synthesis routes of piperidine-2-carboxylic acid derivatives reveals insights into the chemical interactions within these molecules. Studies focusing on O-H...O and C-H...O interactions within the crystal structures of these compounds contribute to a deeper understanding of molecular interactions and the development of new materials or drug molecules (Vrabel et al., 2014).

Properties

IUPAC Name

1-butyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-2-3-11-17-14(18)10-9-13(16(19)20)15(17)12-7-5-4-6-8-12/h4-8,13,15H,2-3,9-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXCQUSPYYEVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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